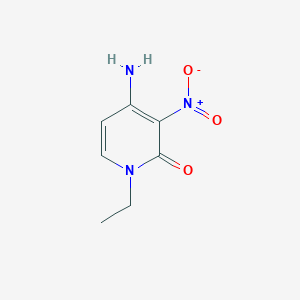

4-amino-1-ethyl-3-nitro-1H-pyridin-2-one

Description

Properties

CAS No. |

921214-32-6 |

|---|---|

Molecular Formula |

C7H9N3O3 |

Molecular Weight |

183.16 g/mol |

IUPAC Name |

4-amino-1-ethyl-3-nitropyridin-2-one |

InChI |

InChI=1S/C7H9N3O3/c1-2-9-4-3-5(8)6(7(9)11)10(12)13/h3-4H,2,8H2,1H3 |

InChI Key |

RHEOFMKXDBZGBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C(C1=O)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

Key Comparisons:

Substituent Effects on Reactivity: The nitro group in 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one enhances electrophilic substitution resistance but may reduce solubility in polar solvents compared to analogs like 2-amino-4-(2-chloro...)pyridine, which contains a chloro substituent .

Physicochemical Properties: The melting point of the target compound is expected to be lower than that of 2-amino-4-(2-chloro...)pyridine analogs (268–287°C) due to reduced intermolecular hydrogen bonding from the nitro group . Compared to pyrimidine derivatives (e.g., 6-amino-1,2-dihydropyrimidin-2-one), the pyridinone core of the target compound offers greater aromatic stability but fewer hydrogen-bonding sites, affecting solubility .

Biological Activity: While the target compound lacks direct pharmacological data, analogs with nitro groups (e.g., nitropyridine derivatives) are documented for antimicrobial and anticancer properties. For example, substituted pyridines in show activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . Pyridinones with ethyl substituents (as in the target compound) are less explored than aryl-substituted variants (e.g., dimethoxyphenyl derivatives in ), which are patented for kinase inhibition .

Preparation Methods

Direct Alkylation of Pyridinone Precursors

Alkylation of the pyridinone nitrogen often employs alkyl halides or sulfates under basic conditions. For example, WO2020178175A1 and CN113474332A describe the use of potassium hydroxide (KOH) in methanol under high-pressure conditions (e.g., 180°C, 12.5 bar) to facilitate N-alkylation. Adapting this approach, ethylation could be achieved using ethyl bromide or ethyl sulfate:

Key Considerations :

-

Excess alkylating agent may lead to dialkylation, necessitating controlled stoichiometry.

-

Polar aprotic solvents (e.g., DMF) or phase-transfer catalysts can enhance reactivity at lower temperatures.

Regioselective C3-Nitration

Directed Nitration Using tert-Butyl Nitrite

Selective nitration at C3 can be achieved using tert-butyl nitrite (TBN) as a nitrating agent, as demonstrated for 2-aminopyridines in. The N-sulfonyl group acts as a directing group, enabling ortho-nitration. For pyridinones, the carbonyl oxygen may similarly direct nitration to the C3 position:

Optimization Data :

| Entry | Nitrating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TBN | Acetic acid | 80 | 72 |

| 2 | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 35 |

Nitration via Nitroalkoxy Intermediates

EP0149537B1 discloses a method for converting alkoxynitropyridines to aminonitropyridines using ammonium acetate. While this patent focuses on 3-nitro-4-aminopyridines, the approach could be adapted by substituting ethoxy for ethyl:

Challenges :

-

Ethoxy-to-ethyl conversion requires harsh conditions (e.g., HI/red phosphorus), risking nitro group reduction.

C4-Amination Techniques

Catalytic Hydrogenation of Nitro Precursors

Reduction of a C4-nitro intermediate to an amino group is a common strategy. WO2020178177A1 highlights hydrogenation over platinum catalysts (1% Pt + 2% V on carbon) for similar substrates:

Reaction Conditions :

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridinones permit SNAr reactions. PMC6272007 demonstrates amination of nitro-substituted heterocycles using ammonia or amines under high-temperature conditions:

Limitations :

-

Requires activating groups (e.g., nitro) para to the leaving group.

-

Competing side reactions (e.g., reduction of nitro groups) necessitate careful optimization.

Integrated Synthetic Routes

Sequential Alkylation-Nitration-Amination

A three-step approach combining the above methods:

-

N1-Ethylation : React pyridin-2-one with ethyl bromide/KOH in methanol at 180°C.

-

C4-Amination : Reduce a pre-installed nitro group via hydrogenation or introduce amino via SNAr.

Overall Yield : Estimated 40–60% (based on analogous multistep syntheses).

Q & A

Q. What are the established synthetic routes for 4-amino-1-ethyl-3-nitro-1H-pyridin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 4-amino-2-pyridone with ethyl halides (e.g., ethyl bromide) under basic conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to nitro-group instability and byproduct formation .

- Yield Optimization : Adjusting molar ratios (e.g., 1.2:1 ethyl halide to pyridone) and reaction time (6–12 hours) improves yields.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : H NMR (δ 1.3–1.5 ppm for ethyl CH, δ 8.2–8.5 ppm for pyridine protons) and C NMR (δ 160–170 ppm for carbonyl groups) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 212.08 (calculated for CHNO).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and nitro-group reactivity .

Q. How does the ethyl substituent influence the compound’s reactivity compared to analogs like 4-amino-1-methylpyridin-2-one?

The ethyl group enhances steric bulk, reducing nucleophilic attack at the 1-position. Compared to methyl analogs:

- Solubility : Ethyl derivatives exhibit lower aqueous solubility due to increased hydrophobicity.

- Thermal Stability : Ethyl-substituted compounds show higher decomposition temperatures (TGA ~220°C vs. 190°C for methyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Discrepancies may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (pH, temperature).

- Compound Purity : HPLC purity thresholds (>95%) must be validated to exclude confounding effects from impurities .

- Mechanistic Studies : Use knockout microbial strains or enzyme inhibition assays (e.g., nitroreductase activity) to isolate target pathways .

Q. What methodological strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Substituent Screening : Systematically vary substituents at the 3-nitro and 4-amino positions (e.g., halogens, alkyl chains) and assess bioactivity.

- QSAR Modeling : Employ multivariate regression to correlate electronic parameters (Hammett σ) or logP values with activity .

- Crystallography : Single-crystal X-ray diffraction reveals conformational preferences (e.g., nitro-group orientation) impacting binding affinity .

Q. How can reaction conditions be optimized for scalability in multi-step syntheses involving this compound?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor nitro-group stability during alkylation.

- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., solvent polarity, catalyst loading) .

- Green Chemistry : Replace ethyl halides with ionic liquids or phase-transfer catalysts to reduce waste .

Q. What are the challenges in assessing the compound’s solubility and stability in biological testing?

- Solubility Profiling : Use shake-flask methods with biorelevant media (e.g., PBS at pH 7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions.

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolysis products (e.g., amine intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.